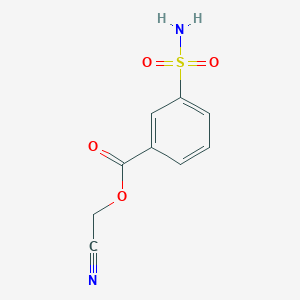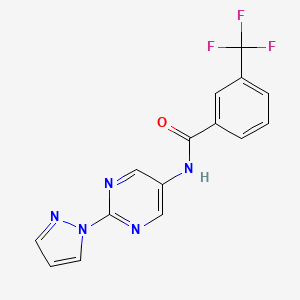![molecular formula C21H21N3O4S B2526939 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 899945-13-2](/img/structure/B2526939.png)
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a chemical entity that may be related to the class of compounds known as acetamides, which are characterized by the presence of a sulfanyl group attached to a pyrazinyl moiety and further substituted with ethoxy and methoxyphenyl groups. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insight into the chemical behavior and potential applications of similar structures.
Synthesis Analysis
The synthesis of related compounds, as described in the second paper, involves a multi-step process starting from benzoic acid, which is converted into various intermediates before reacting with different N-alkyl/aryl substituted 2-bromoacetamide to yield the final products . This method suggests that a similar approach could be used for the synthesis of 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, with the appropriate selection of starting materials and reaction conditions tailored to the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by spectral methods such as EI-MS, IR, and (1)H-NMR, which confirm the successful synthesis of the compounds . These techniques would likely be applicable in analyzing the molecular structure of 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, providing detailed information about its molecular framework and the nature of its substituents.
Chemical Reactions Analysis
The related compounds discussed in the papers undergo various chemical reactions. For instance, the polarographic studies on a pyrazole derivative with an ethoxyphenyl group, similar to the ethoxyphenyl group in the compound of interest, show that it undergoes reduction in a pH-dependent manner, with different electron transfer steps for various protonated species . This suggests that 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide might also exhibit interesting electrochemical behavior, which could be explored through similar polarographic studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The antimicrobial and hemolytic activities of the synthesized compounds in the second paper indicate that these compounds interact with biological systems, which is a significant aspect of their chemical properties . The compound of interest, with its specific substituents, may also possess unique physical and chemical properties that could be analyzed through biological screening, similar to the methods used in the second paper.
科学的研究の応用
Coordination Chemistry and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and evaluated for their antioxidant activity. The study demonstrates the effect of hydrogen bonding on self-assembly processes, showcasing the relevance of similar compounds in the development of supramolecular architectures and their potential antioxidant applications (Chkirate et al., 2019).
Synthesis and Characterization of Novel Derivatives
Research on the synthesis and pharmacological evaluation of heterocyclic derivatives, including oxadiazole and pyrazoles, highlights the importance of these compounds in the assessment of toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies contribute to the understanding of the synthetic versatility and potential therapeutic benefits of compounds structurally related to 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide (Faheem, 2018).
Anticancer Evaluation
The design and synthesis of novel compounds with the integration of different pharmacophoric groups have been explored for their anticancer properties. Such studies demonstrate the potential of structurally complex derivatives in the development of new therapeutic agents targeting cancer, providing a foundation for further research on similar compounds like 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide (Yushyn et al., 2022).
Antibacterial and Antimicrobial Activities
The synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing biologically active sulfonamide moieties have been studied for their antimicrobial activities. These findings are relevant for the development of new antibacterial and antifungal agents, suggesting a potential area of application for similar compounds (Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of amide derivatives for enzyme inhibition, such as protein tyrosine phosphatase 1B (PTP1B), highlight the potential therapeutic applications of these compounds in managing diseases like diabetes. This suggests a possible area of application for compounds with similar structural features in therapeutic interventions (Saxena et al., 2009).
特性
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-17-9-7-16(8-10-17)24-12-11-22-20(21(24)26)29-14-19(25)23-15-5-4-6-18(13-15)27-2/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBDWHWUYDRARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526857.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2526858.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2526860.png)
![1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526861.png)
![ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate](/img/structure/B2526864.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2526865.png)
![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)




![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)
